molecular formula C11H14F3N B12115217 Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine CAS No. 886763-10-6

Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine

Cat. No.: B12115217
CAS No.: 886763-10-6
M. Wt: 217.23 g/mol
InChI Key: SHWAZXOSHBKWDL-UHFFFAOYSA-N
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Description

Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propyl amine chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . The subsequent steps involve the formation of the propyl amine chain through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include trifluoromethylated alcohols, ketones, and substituted amines .

Scientific Research Applications

Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Uniqueness: Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine stands out due to its unique combination of a trifluoromethyl group and a propyl amine chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine, also known as a derivative of trifluoromethyl-substituted phenyl compounds, has garnered attention for its biological activity, particularly in the context of neurotransmitter uptake inhibition, antimicrobial properties, and potential therapeutic applications. This article explores the compound's biological activity based on diverse research findings and case studies.

1. Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a phenyl ring, which is known to enhance the pharmacological properties of various drugs. The presence of this group significantly influences the compound's lipophilicity and electron-withdrawing capacity, thereby affecting its interaction with biological targets.

2.1. Inhibition of Neurotransmitter Uptake

Research indicates that this compound acts as a selective inhibitor of the serotonin transporter (SERT). In a study involving Lilly 110140, a related compound, it was found that the trifluoromethyl group at the para-position significantly enhanced the inhibition of serotonin (5-HT) uptake into rat brain synaptosomes with a Ki value of 5.5×1085.5\times 10^{-8} M . This selectivity was not observed with other substituents like fluoro or chloro groups.

2.2. Antimicrobial Activity

The antimicrobial potential of compounds containing trifluoromethyl groups has been documented extensively. For instance, derivatives with similar structures showed significant activity against various bacterial strains, including drug-resistant organisms like MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) values for these compounds were reported as low as 1 µg/mL . The trifluoromethyl substituent appears crucial for maintaining this activity, as analogs lacking this group demonstrated reduced efficacy .

3.1. Selective Serotonin Reuptake Inhibitors (SSRIs)

In comparative studies, this compound and its analogs were evaluated against traditional SSRIs like fluoxetine. The results indicated that while both classes inhibited serotonin uptake effectively, the trifluoromethyl-substituted compounds exhibited a more prolonged action in vivo without affecting norepinephrine uptake significantly .

3.2. Antichlamydial Activity

Recent investigations into the antichlamydial properties of trifluoromethyl-substituted compounds revealed that certain derivatives displayed selective activity against Chlamydia species. The presence of the trifluoromethyl group was essential for maintaining this selectivity, suggesting potential pathways for developing new treatments against chlamydial infections .

4. Data Tables

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Compound Activity Ki/MIC Values Notes
This compoundSERT InhibitionKi = 5.5×1085.5\times 10^{-8} MSelective for serotonin uptake
Lilly 110140SERT InhibitionKi = 5.5×1085.5\times 10^{-8} MComparable to traditional SSRIs
Trifluoromethyl derivativesAntimicrobialMIC = 1 µg/mLEffective against MRSA and other pathogens
Non-trifluoromethyl analogsReduced antimicrobial activityMIC > 10 µg/mLLack of trifluoromethyl group diminishes efficacy

5. Conclusion

This compound demonstrates significant biological activity through its role as a selective serotonin reuptake inhibitor and its antimicrobial properties against resistant bacterial strains. The trifluoromethyl group is pivotal in enhancing these activities, making it a promising candidate for further pharmacological development.

Future research should focus on elucidating the detailed mechanisms underlying its biological effects and exploring its potential applications in clinical settings, particularly in treating mood disorders and bacterial infections resistant to conventional therapies.

Properties

CAS No.

886763-10-6

Molecular Formula

C11H14F3N

Molecular Weight

217.23 g/mol

IUPAC Name

N-methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine

InChI

InChI=1S/C11H14F3N/c1-15-7-3-5-9-4-2-6-10(8-9)11(12,13)14/h2,4,6,8,15H,3,5,7H2,1H3

InChI Key

SHWAZXOSHBKWDL-UHFFFAOYSA-N

Canonical SMILES

CNCCCC1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

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